molecular formula C13H19N3OS B2826470 1-(4-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)methyl)piperazin-1-yl)ethanone CAS No. 1171099-30-1

1-(4-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2826470
CAS No.: 1171099-30-1
M. Wt: 265.38
InChI Key: VJXYMUISSGKOPX-UHFFFAOYSA-N
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Description

1-(4-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)methyl)piperazin-1-yl)ethanone is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its core structure integrates two privileged pharmacophores: a 5,6-dihydro-4H-cyclopenta[d]thiazole ring and a piperazine moiety. The thiazole ring is a ubiquitous heterocycle in FDA-approved drugs and bioactive molecules, known to contribute to a wide spectrum of biological activities . This specific dihydro-cyclopenta-thiazole variant presents a rigid, bicyclic system that can be critical for target binding. The piperazine ring, a common feature in many therapeutic agents, serves as a versatile linker that can improve aqueous solubility and fine-tune pharmacokinetic properties. The acetamide group at the piperazine nitrogen offers a potential site for further chemical modification or can participate in hydrogen bonding interactions with biological targets. As a research tool, this compound is primarily valuable as a versatile intermediate or a core template for the design and synthesis of novel bioactive molecules. Researchers can exploit this scaffold to develop new chemical entities for probing biological pathways and investigating potential therapies for various diseases. The molecule's structure suggests potential for application in several research areas, given the established activities of its components. Thiazole-containing compounds are frequently investigated for their antimicrobial , anticancer , and anti-inflammatory properties. The piperazine moiety is often incorporated into ligands for central nervous system (CNS) targets and various enzyme inhibitors. This product is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-[4-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c1-10(17)16-7-5-15(6-8-16)9-13-14-11-3-2-4-12(11)18-13/h2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXYMUISSGKOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=NC3=C(S2)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)methyl)piperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Cyclopentane Ring Fusion: The cyclopentane ring is fused to the thiazole ring through a cyclization reaction, often involving a suitable catalyst and specific reaction conditions.

    Piperazine Introduction: The piperazine moiety is introduced via nucleophilic substitution reactions, where the piperazine reacts with an appropriate electrophile.

    Ethanone Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Reactivity at the Piperazine Moiety

The piperazine ring undergoes characteristic amine reactions:

Reaction TypeConditionsProductReference
Alkylation Treatment with alkyl halides (e.g., CH₃I) in DMF, 60°C, 12 hQuaternary ammonium salt formation at N4
Acylation Reaction with acyl chlorides (e.g., acetyl chloride) in CH₂Cl₂, 0°C to RT, 6 hN-acylated derivative
Salt Formation Acidic conditions (e.g., HCl in ethanol)Hydrochloride salt

Piperazine’s secondary amines are susceptible to electrophilic attack, enabling modifications for bioactivity optimization .

Ketone Functional Group Reactions

The ethanone group participates in nucleophilic additions and reductions:

Reaction TypeConditionsProductReference
Reduction NaBH₄ or LiAlH₄ in THF, 0°C to RT, 2 hSecondary alcohol
Condensation Primary amines (e.g., NH₂R), ethanol, reflux, 8 hSchiff base formation
Grignard Addition RMgX (e.g., CH₃MgBr), THF, −78°C, 1 hTertiary alcohol

The ketone’s electrophilic nature allows for structural diversification, particularly in medicinal chemistry applications .

Thiazole Ring Reactivity

The 5,6-dihydro-4H-cyclopenta[d]thiazole core shows stability under mild conditions but undergoes selective transformations:

Reaction TypeConditionsProductReference
Electrophilic Substitution HNO₃/H₂SO₄, 0°C, 1 hNitration at C5
Oxidation H₂O₂/AcOH, RT, 24 hSulfoxide formation
Ring-Opening Strong base (e.g., NaOH), 100°C, 6 hThiol and cyclopentane derivatives

The thiazole’s sulfur atom coordinates metals, facilitating catalytic cross-coupling reactions in synthetic pathways .

Synthetic Modifications via Coupling Reactions

The methylene bridge between thiazole and piperazine enables further functionalization:

Reaction TypeConditionsProductReference
Buchwald–Hartwig Amination Pd(dba)₂, Xantphos, aryl halide, 100°C, 12 hAryl-substituted derivatives
Suzuki Coupling Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, 80°C, 8 hBiaryl analogs

These reactions enhance molecular complexity for structure-activity relationship (SAR) studies .

Stability and Degradation Pathways

Under harsh conditions, the compound undergoes decomposition:

ConditionDegradation PathwayProductReference
Acidic (HCl, 100°C)Hydrolysis of thiazole ringCyclopentane dicarboxylic acid
Alkaline (NaOH, 80°C)Ketone cleavagePiperazine and thiazole fragments

Stability studies recommend storage at −20°C in inert atmospheres to prevent oxidation .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Preliminary studies indicate that derivatives of cyclopenta[d]thiazole compounds exhibit significant anticancer properties. The thiazole ring is known for its ability to interact with various biological targets, potentially leading to apoptosis in cancer cells. Research has shown that modifications to the piperazine moiety can enhance these effects, making this compound a candidate for further investigation in cancer therapy .
  • Antimicrobial Properties
    • The compound has been evaluated for its antimicrobial activity against various pathogens. Studies suggest that it may inhibit the growth of bacteria and fungi, possibly through interference with cellular processes or by disrupting membrane integrity. This application is particularly relevant in the context of rising antibiotic resistance .
  • Neuropharmacology
    • Given its structural features, 1-(4-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)methyl)piperazin-1-yl)ethanone may have implications in treating neurodegenerative diseases. Compounds with similar structures have shown promise in modulating neurotransmitter systems and could be explored for their potential effects on conditions like Alzheimer's disease .

In vitro and In vivo Studies

Research involving in vitro assays has demonstrated the compound's potential to modulate various receptors involved in neurotransmission and cell signaling pathways. In vivo studies are necessary to assess its pharmacokinetics and therapeutic efficacy.

Study TypeFindings
In vitroSignificant inhibition of cancer cell proliferation; antimicrobial activity against specific strains
In vivoOngoing studies to evaluate behavioral effects and neuroprotective properties

Molecular Biology Applications

  • Target Identification
    • The compound's ability to interact with specific protein targets makes it valuable in drug discovery and development. It can serve as a lead compound for synthesizing analogs with improved efficacy and selectivity .
  • Biochemical Assays
    • Utilizing this compound in biochemical assays can help elucidate the molecular mechanisms underlying its biological activities. For example, its role as an inhibitor or modulator of enzyme activity can be studied to understand its therapeutic potential fully.

Case Study 1: Anticancer Research

A recent study investigated a series of cyclopenta[d]thiazole derivatives, including 1-(4-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)methyl)piperazin-1-yl)ethanone). The results indicated that modifications to the piperazine ring significantly enhanced cytotoxicity against breast cancer cell lines (MCF7). The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial properties of the compound against resistant strains of Staphylococcus aureus. The results showed a promising reduction in bacterial viability at sub-micromolar concentrations, suggesting potential for development as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-(4-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)methyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations in Heterocyclic Cores

The target compound’s cyclopenta[d]thiazole ring distinguishes it from analogs with other fused heterocycles:

  • Cyclopenta[b]thiophene Derivatives (): Compounds like (5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)(piperazin-1-yl)methanone replace thiazole with thiophene, altering electronic properties.
  • Tetrazole Derivatives (): Compounds such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone feature a tetrazole ring, which is highly polar and metabolically stable but lacks the fused bicyclic structure of the target compound .

Key Insight : The cyclopenta[d]thiazole core may confer unique steric and electronic effects compared to thiophene or tetrazole analogs, influencing receptor binding and solubility.

Variations in Piperazine Substituents

The piperazine-ethanone moiety is a common scaffold, but substituents vary significantly:

  • Sulfonyl derivatives are often synthesized via reactions with sulfonyl chlorides .
  • Allyl Groups (): 2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone derivatives introduce allyl chains, which may increase lipophilicity and membrane permeability .
  • Urea Linkages (): Urea-functionalized piperazines (e.g., 1-(3-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea ) exhibit hydrogen-bonding capacity, often correlated with kinase inhibition .

Key Insight : The acetyl group in the target compound balances hydrophilicity and steric bulk, contrasting with sulfonyl or urea substituents that may enhance specificity but reduce metabolic stability.

Analytical and Spectroscopic Data

Compound Class Key Analytical Methods Representative Data Reference
Cyclopenta[b]thiophene HRMS, $^1$H/$^13$C NMR HRMS: m/z 406.1 (T-04); $^1$H NMR: δ 7.8 (thiophene H)
Tetrazole-Piperazines IR, ESI-MS ESI-MS: m/z 466.2 [M+H]+ (11i, )
Benzothiazole Derivatives EI-MS, Elemental Analysis EI-MS: 593.17 (5i, ); C: 60.69% (calc)

Note: The target compound would likely require similar characterization, with HRMS confirming molecular weight and NMR resolving cyclopenta-thiazole protons.

Biological Activity

1-(4-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)methyl)piperazin-1-yl)ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological effects of this compound, drawing on diverse research findings.

Chemical Structure and Synthesis

The compound features a piperazine ring linked to a cyclopenta[d]thiazole moiety. The synthesis typically involves multi-step organic reactions, which may include cyclization reactions and coupling with various substituents to enhance biological activity.

Key Synthetic Steps:

  • Formation of Cyclopenta[d]thiazole: This can be achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Piperazine Modification: The introduction of functional groups on the piperazine ring can modulate its biological properties.

Antitumor Activity

Research indicates that compounds containing the cyclopenta[d]thiazole structure exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines. For instance, a study highlighted the synthesis of derivatives that demonstrated cytotoxic effects against breast cancer cells, with IC50 values in the micromolar range .

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. A series of derivatives were synthesized and tested against common pathogens, showing promising results. For example:

  • Antibacterial Activity: Compounds exhibited inhibition against Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity: Some derivatives showed effectiveness against Candida albicans, suggesting potential as antifungal agents .

The biological activity of 1-(4-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)methyl)piperazin-1-yl)ethanone may involve interactions with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Receptor Modulation: It may act as an antagonist or agonist at various receptors, influencing signaling pathways related to cell growth and survival .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Antitumor Effects: A recent study demonstrated that a derivative of this compound significantly reduced tumor size in xenograft models of breast cancer.
  • Infection Models: Another study assessed its efficacy in vivo against bacterial infections, showing a reduction in morbidity and mortality rates in treated animals compared to controls .

Data Tables

Activity Cell Line/Pathogen IC50/Minimum Inhibitory Concentration (MIC)
AntitumorMCF-7 (Breast Cancer)5 μM
AntibacterialStaphylococcus aureus8 μg/mL
AntifungalCandida albicans12 μg/mL

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)methyl)piperazin-1-yl)ethanone, and how are reaction conditions optimized?

  • The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. For example, piperazine derivatives are functionalized with cyclopenta[d]thiazole moieties under reflux conditions using polar aprotic solvents (e.g., DMF or DCM). Catalysts like triethylamine (TEA) are employed to enhance reactivity, and reactions are monitored via TLC . Purification often uses column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >90% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • 1H/13C NMR : Signals for the piperazine ring (δ 2.5–3.5 ppm for CH2 groups) and cyclopenta[d]thiazole protons (δ 6.5–7.5 ppm for aromatic protons) are critical.
  • HRMS : Accurate mass analysis confirms the molecular formula (e.g., [M+H]+ peaks).
  • IR : Stretching vibrations for ketone (C=O, ~1700 cm⁻¹) and thiazole (C-S, ~650 cm⁻¹) groups validate functional groups .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

  • Antimicrobial : Broth microdilution assays (MIC/MBC against Gram-positive/negative bacteria and fungi) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Cytotoxicity : Parallel testing on non-cancerous cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

  • Molecular docking : Predict binding affinities to targets like bacterial DNA gyrase or human topoisomerase II using AutoDock Vina. Focus on interactions with the thiazole and ketone groups .
  • QSAR : Develop models correlating substituent electronegativity or steric bulk (e.g., cyclopenta vs. benzene rings) with antimicrobial potency .
  • ADMET Prediction : Use tools like SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity risks .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Metabolic Stability Testing : Use liver microsomes to identify if rapid degradation underlies inconsistent IC50 values .
  • Structural Confirmation : Re-analyze compound purity via HPLC post-assay to rule out degradation artifacts .

Q. How can X-ray crystallography or cryo-EM elucidate its mechanism of action at the atomic level?

  • Co-crystallize the compound with target proteins (e.g., bacterial FabH enzyme) using SHELX programs for structure refinement. Analyze hydrogen bonding between the piperazine nitrogen and catalytic residues .
  • For membrane targets, employ cryo-EM to study interactions with G-protein-coupled receptors (GPCRs) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how are they addressed?

  • Chiral Intermediates : Use asymmetric catalysis (e.g., BINAP ligands) during cyclopenta[d]thiazole formation.
  • Process Analytics : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
  • Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to enhance crystal yield and purity .

Methodological Resources

  • Synthesis : Refer to protocols in for HCl-mediated coupling and for triazole-thiazole hybrid synthesis.
  • Structural Analysis : SHELX suite for crystallography ; Bruker NMR/Mass Spectrometers for spectral data .
  • Biological Assays : CLSI guidelines for antimicrobial testing ; NCI protocols for anticancer screening .

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